2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO3/c1-6-7-19-13-8-10(12(18)9-11(13)17)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCCDUHYXYSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682336 | |
| Record name | 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-18-5 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure
The most widely documented method involves a three-step lithiation-borylation-esterification sequence:
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Lithiation : A halogenated aromatic precursor (e.g., 1-bromo-4-chloro-2,5-difluorobenzene) is treated with an alkyl lithium reagent (e.g., isopropylmagnesium chloride) at low temperatures (-10°C to 0°C) to generate a lithiated intermediate.
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Borylation : The lithiated species reacts with an electrophilic boronic acid derivative, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form a substituted phenylboronate.
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Esterification : The crude boronate is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or basic conditions to yield the final product.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Lithiation | iPrMgCl, THF, -10°C → 0°C, 1–2 h | 85–95% | |
| Borylation | 2-Isopropoxy-dioxaborolane, THF, 0°C → RT | 60–72% | |
| Esterification | Pinacol, MgSO₄, RT, 16 h | 90–95% |
Optimization Notes :
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Lower temperatures (-10°C) during lithiation minimize side reactions.
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Excess boronic acid precursor (1.05–1.2 eq) improves borylation efficiency.
Direct Grignard-Borylation Approach
Single-Pot Synthesis
A streamlined method employs Grignard reagents to bypass intermediate isolation:
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Grignard Formation : 1-Bromo-4-chloro-2,5-difluorobenzene reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) at -10°C.
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In Situ Borylation : The Grignard intermediate directly reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by aqueous workup and purification via column chromatography.
Performance Metrics
Advantages :
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Eliminates the need for intermediate isolation, reducing process steps.
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Compatible with air-sensitive reagents under inert atmospheres.
Catalytic Boronylation via Transition Metal Catalysts
Palladium-Catalyzed Cross-Coupling
While less common for this specific compound, analogous boronate syntheses use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). For example:
Limitations and Insights
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Challenges : Competing protodeboronation and homocoupling side reactions necessitate precise stoichiometry.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-Borylation | 60–72 | High | Moderate | Moderate |
| Grignard-Borylation | 62–72 | Moderate | High | High |
| Pd-Catalyzed | 50–70 | Low | Low | Low |
Key Findings :
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The Grignard-borylation method offers the best balance of yield and scalability for industrial applications.
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Lithiation-borylation provides higher purity but requires stringent temperature control.
Emerging Techniques and Research Directions
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Electronic and Steric Effects
- Halogens : Chlorine (Cl) and bromine (Br) act as electron-withdrawing groups, activating the boronate for nucleophilic substitution. Fluorine (F), being smaller and less electron-withdrawing, reduces steric bulk while moderately deactivating the ring .
- Alkoxy Groups : Propoxy (OPr) and isopropoxy (OiPr) enhance solubility compared to methoxy (OMe). Isopropoxy introduces greater steric hindrance, slowing reaction rates in cross-couplings .
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases boronate electrophilicity, accelerating reactions with electron-rich aryl halides .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound exhibits moderate reactivity due to balanced electronic (Cl/F) and steric (propoxy) effects. In contrast, the CF₃-substituted analog (Entry 4, Table 1) reacts 2–3× faster with electron-deficient partners .
- C-H Borylation : Electron-donating groups (e.g., OMe) reduce borylation efficiency by deactivating the aryl ring, whereas electron-withdrawing groups (CF₃, Cl) facilitate C-H activation .
Biological Activity
2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H18BClO2
- Molecular Weight : 252.54 g/mol
- CAS Number : 1072945-04-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to influence enzymatic activities and cellular signaling pathways. Specifically, dioxaborolanes have been studied for their roles in:
- Enzyme Inhibition : They may inhibit enzymes involved in metabolic pathways.
- Cellular Signaling : They can modulate signaling pathways that affect cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed significant cytotoxic effects against various cancer types including breast and prostate cancer cells.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
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Prostate Cancer Study :
- Objective : To assess the compound's effects on LNCaP prostate cancer cells.
- Findings : A dose-dependent reduction in cell viability was observed with an IC50 value of approximately 15 µM.
- Mechanism : The study suggested involvement of reactive oxygen species (ROS) in mediating the apoptotic effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 252.54 g/mol |
| CAS Number | 1072945-04-0 |
| Anticancer Activity IC50 | ~10 µM (MCF-7) |
| Antimicrobial Activity | Effective against select bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
